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Compound of Interest

Compound Name: Protein kinase inhibitor H-7

Cat. No.: B1206091 Get Quote

For researchers, scientists, and drug development professionals, understanding the solubility,

stability, and proper handling of kinase inhibitors is critical for reproducible and accurate

experimental results. This document provides detailed application notes and protocols for the

H-7 inhibitor, a broad-spectrum serine/threonine kinase inhibitor.

The H-7 inhibitor, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely used

research tool for studying cellular signaling pathways mediated by protein kinases. It primarily

acts as a competitive inhibitor of the ATP-binding site of these enzymes. Its dihydrochloride salt

is the most commonly used form in research due to its increased solubility in aqueous

solutions.

Data Presentation: Solubility and Stability
Proper dissolution and storage of the H-7 inhibitor are paramount for maintaining its activity

and ensuring experimental consistency. The following tables summarize the solubility and

recommended storage conditions for H-7 dihydrochloride.

Table 1: Solubility of H-7 Dihydrochloride
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Solvent
Maximum Concentration
(mg/mL)

Maximum Concentration
(mM)

Water 36.43 100[1]

DMSO 7.29 20[1]

Ethanol 20 (for free base) Not Specified

Table 2: Recommended Storage and Stability

Form Storage Temperature Duration

Powder -20°C 3 years

4°C 2 years

In Solvent (e.g., DMSO, Water) -80°C 6 months[2]

-20°C 1 month[2]

Note: It is recommended to protect the compound from light. For stock solutions, it is advisable

to aliquot to avoid repeated freeze-thaw cycles.

Signaling Pathway Inhibition
H-7 is a non-selective protein kinase inhibitor with activity against several kinases. Its primary

targets include Protein Kinase C (PKC), Protein Kinase A (PKA), and Protein Kinase G (PKG).

[1] It also inhibits myosin light chain kinase (MLCK) at higher concentrations.[1] The IC₅₀ values

for H-7 against these kinases are summarized below.

Table 3: Inhibitory Activity (IC₅₀) of H-7
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Kinase IC₅₀ (µM)

Protein Kinase A (PKA) 3.0[1]

Protein Kinase G (PKG) 5.8[1]

Protein Kinase C (PKC) 6.0[1]

Myosin Light Chain Kinase (MLCK) 97.0[1]

The diagram below illustrates the canonical Protein Kinase C (PKC) signaling pathway, a key

pathway inhibited by H-7. Activation of G-protein coupled receptors (GPCRs) or Receptor

Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which, along with DAG, activates

conventional and novel PKC isoforms. H-7 inhibits PKC by competing with ATP, thereby

preventing the phosphorylation of downstream substrates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2479143/
https://pubmed.ncbi.nlm.nih.gov/2479143/
https://pubmed.ncbi.nlm.nih.gov/2479143/
https://pubmed.ncbi.nlm.nih.gov/2479143/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytosol

GPCR / RTK
Phospholipase C

(PLC)
Activates

PIP₂

Cleaves
Diacylglycerol

(DAG)

Inositol Trisphosphate
(IP₃)

Active PKC

Activates

Inactive PKC

Substrate

Phosphorylates

Ligand

Ca²⁺ ReleaseTriggers

Activates

H-7 Inhibitor

Inhibits

Phosphorylated
Substrate Cellular Response

Click to download full resolution via product page

PKC Signaling Pathway and H-7 Inhibition

Experimental Protocols
This section provides a detailed protocol for the preparation of a stock solution of H-7

dihydrochloride.

Protocol: Preparation of H-7 Dihydrochloride Stock
Solution
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Materials:

H-7 dihydrochloride powder

Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, purified water

Sterile, polypropylene microcentrifuge tubes

Calibrated pipettes and sterile tips

Vortex mixer

Procedure:

Pre-weighing Preparation: Before opening, centrifuge the vial of H-7 dihydrochloride powder

at a low speed (e.g., 1,000 x g) for a few seconds to ensure that all the powder is at the

bottom of the vial.

Solvent Selection: Choose the appropriate solvent based on the desired stock concentration

and experimental requirements. For a high concentration stock, DMSO is commonly used.

For direct use in some aqueous-based assays, water can be the solvent of choice, though at

a lower maximum concentration.

Calculating Solvent Volume: To prepare a stock solution of a specific molarity, use the

following formula. The molecular weight (MW) of H-7 dihydrochloride is 364.29 g/mol .[1]

Volume (L) = Mass (g) / (Desired Molarity (mol/L) * MW ( g/mol ))

Example for a 10 mM stock solution from 1 mg of powder:

Mass = 1 mg = 0.001 g

Desired Molarity = 10 mM = 0.010 mol/L

MW = 364.29 g/mol

Volume (L) = 0.001 g / (0.010 mol/L * 364.29 g/mol ) = 0.0002745 L = 274.5 µL
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Therefore, add 274.5 µL of solvent to 1 mg of H-7 dihydrochloride to make a 10 mM stock

solution.

Dissolution: a. Carefully add the calculated volume of the chosen solvent to the vial

containing the H-7 dihydrochloride powder. b. Cap the vial tightly and vortex thoroughly for 1-

2 minutes until the powder is completely dissolved. Gentle warming (to no higher than 37°C)

or sonication may be used to aid dissolution if necessary, particularly for higher

concentrations in DMSO.

Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the

compound, it is highly recommended to aliquot the stock solution into smaller, single-use

volumes in sterile polypropylene tubes. b. Store the aliquots at -20°C or -80°C as

recommended in Table 2. Ensure the tubes are well-sealed to prevent solvent evaporation.

Working Solution Preparation: a. When ready to use, thaw a single aliquot of the stock

solution at room temperature. b. Dilute the stock solution to the desired final concentration in

the appropriate experimental buffer or cell culture medium. c. Important: When diluting a

DMSO stock solution into an aqueous buffer, add the stock solution to the buffer while gently

mixing to prevent precipitation of the compound. The final concentration of DMSO in the

assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

The workflow for preparing an H-7 inhibitor stock solution is summarized in the diagram below.
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Stock Solution Preparation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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